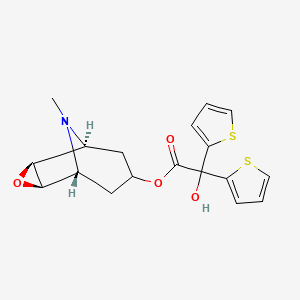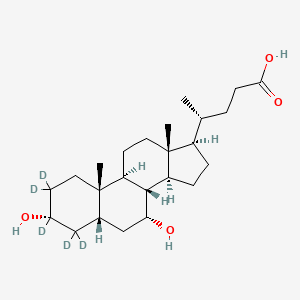![molecular formula C5H9NO4 B587306 L-Glutamic acid-[3,4-3H] CAS No. 147732-35-2](/img/structure/B587306.png)
L-Glutamic acid-[3,4-3H]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid-[3,4-3H] is a radiolabeled form of L-glutamic acid, where tritium atoms replace hydrogen atoms at the 3 and 4 positions. This compound is widely used in biochemical research to study metabolic pathways, receptor binding, and enzyme kinetics due to its radioactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Glutamic acid-[3,4-3H] can be synthesized through the tritiation of L-glutamic acid. The process involves the catalytic exchange of hydrogen atoms with tritium atoms. This can be achieved using a palladium catalyst under controlled conditions to ensure the specific incorporation of tritium at the desired positions.
Industrial Production Methods: Industrial production of L-glutamic acid typically involves microbial fermentation. Microorganisms such as Corynebacterium glutamicum are employed to convert substrates like glucose into L-glutamic acid. The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability . For radiolabeling, the synthesized L-glutamic acid undergoes further processing to incorporate tritium atoms.
Análisis De Reacciones Químicas
Types of Reactions: L-Glutamic acid-[3,4-3H] undergoes various chemical reactions, including:
Oxidation: Conversion to α-ketoglutarate via oxidative deamination.
Reduction: Reduction to γ-aminobutyric acid (GABA).
Substitution: Formation of derivatives through substitution reactions at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like nicotinamide adenine dinucleotide (NAD) in the presence of glutamate dehydrogenase.
Reduction: Involves reducing agents such as sodium borohydride.
Substitution: Employs reagents like acyl chlorides or anhydrides under mild conditions.
Major Products:
α-Ketoglutarate: Formed through oxidative deamination.
γ-Aminobutyric acid: Produced via reduction.
N-Acyl derivatives: Result from substitution reactions.
Aplicaciones Científicas De Investigación
L-Glutamic acid-[3,4-3H] has extensive applications in scientific research:
Chemistry: Used to trace metabolic pathways and study enzyme kinetics.
Biology: Helps in understanding neurotransmitter dynamics and receptor binding.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the production of radiolabeled compounds for various research purposes.
Mecanismo De Acción
L-Glutamic acid-[3,4-3H] exerts its effects by participating in metabolic pathways and binding to specific receptors. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors . The compound cannot cross the blood-brain barrier in significant quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis.
Comparación Con Compuestos Similares
L-Glutamic acid: The non-radiolabeled form, widely used in protein synthesis and as a neurotransmitter.
L-Glutamine: An amino acid derived from L-glutamic acid, involved in nitrogen transport and immune function.
γ-Aminobutyric acid: A neurotransmitter derived from L-glutamic acid, involved in inhibitory signaling in the nervous system.
Uniqueness: L-Glutamic acid-[3,4-3H] is unique due to its radiolabeled nature, allowing for precise tracking and measurement in biochemical studies. This property makes it invaluable for research applications where tracing metabolic pathways and receptor interactions are crucial.
Propiedades
IUPAC Name |
(4S)-4-amino-2,2,3,3-tetratritiopentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1T2,2T2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-WNWDAWGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([C@@H](C(=O)O)N)C([3H])([3H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745490 |
Source


|
| Record name | L-(3,3,4,4-~3~H_4_)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147732-35-2 |
Source


|
| Record name | L-(3,3,4,4-~3~H_4_)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-4,6-dihydro-1H-pyrrolo[3,4-d]pyridazine](/img/structure/B587228.png)


![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)

![7-Oxa-9-azatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B587246.png)
